molecular formula C11H16N2O5S B12104889 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-4-sulfanylidenepyrimidin-2-one

1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-4-sulfanylidenepyrimidin-2-one

Cat. No.: B12104889
M. Wt: 288.32 g/mol
InChI Key: ZLTZNKYXHZOEGD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-4-thiouridine typically involves the modification of uridine. One common method starts with the acetylation of the hydroxyl groups of uridine, followed by the transformation of the 4-oxo group into a 4-thio group using Lawesson’s reagent. The final step involves deacetylation with ammonia in methanol to obtain the free 4-thiouridine nucleoside .

Industrial Production Methods

While specific industrial production methods for 5-ethyl-4-thiouridine are not extensively documented, the general approach involves large-scale synthesis using the aforementioned chemical reactions. The process is optimized for yield and purity, ensuring that the compound meets the required standards for research and therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-4-thiouridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

5-Ethyl-4-thiouridine exerts its effects primarily by incorporating into RNA, where it can interfere with normal RNA function. This incorporation can lead to the inhibition of RNA synthesis and the induction of apoptosis in cancer cells. The compound targets RNA polymerases and other enzymes involved in RNA metabolism, disrupting the normal cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-4-thiouridine is unique due to its specific structural modifications, which confer distinct biological activities. The presence of the ethyl group enhances its ability to incorporate into RNA and disrupt cellular processes, making it a valuable tool in both research and therapeutic contexts .

Properties

IUPAC Name

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-4-sulfanylidenepyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O5S/c1-2-5-3-13(11(17)12-9(5)19)10-8(16)7(15)6(4-14)18-10/h3,6-8,10,14-16H,2,4H2,1H3,(H,12,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTZNKYXHZOEGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN(C(=O)NC1=S)C2C(C(C(O2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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